(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Description
This compound features a hybrid structure combining a tetrazole ring (substituted with a 4-chlorophenyl group), a piperazine linker, and a 3,5-dimethylisoxazole moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The 3,5-dimethylisoxazole moiety may influence pharmacokinetic properties due to its heterocyclic nature and methyl substituents.
Properties
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXYNUYMTVCIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant functional groups. Its structure features a tetrazole ring , a piperazine moiety , and an isoxazole group , which are known to enhance biological activity through various mechanisms. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 372.86 g/mol. The key structural components include:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding affinity to biological targets.
- Piperazine Moiety : Commonly associated with neuroactive compounds and known for its versatility in drug design.
- Isoxazole Group : Often linked to anti-inflammatory and analgesic properties.
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Anti-inflammatory Effects : The tetrazole moiety can inhibit cyclooxygenase enzymes, reducing inflammation.
- Analgesic Properties : Interaction with pain pathways may provide effective pain relief.
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Interaction Studies
Interaction studies have utilized techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate binding affinities to specific receptors or enzymes. Initial findings indicate selective binding properties that may lead to reduced side effects compared to existing pharmaceuticals.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonism |
| 1-(4-Chlorophenyl)-2-methylhydrazine | Similar aromatic structure | Exhibits anti-cancer properties |
| 3,5-Dimethylisoxazole derivatives | Variations in substitution | Potential neuroprotective effects |
This table highlights that while many compounds share structural similarities, the unique combination of a tetrazole with piperazine and isoxazole in our compound may confer distinct pharmacological profiles.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Anti-inflammatory Studies
In vivo studies demonstrated that the compound reduced paw edema in rat models induced by carrageenan, indicating its potential as an anti-inflammatory agent. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C18H22ClN7O with a molecular weight of approximately 372.86 g/mol . Key structural components include:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding affinity to biological targets.
- Piperazine Moiety : Commonly associated with neuroactive compounds and known for its versatility in drug design.
- Isoxazole Group : Often linked to anti-inflammatory and analgesic properties.
Biological Activities
Research indicates that compounds similar to this one exhibit significant biological activities, including:
Anti-inflammatory Effects
The tetrazole moiety can inhibit cyclooxygenase enzymes, reducing inflammation. This suggests potential applications in treating inflammatory diseases.
Analgesic Properties
Interaction with pain pathways may provide effective pain relief, making it a candidate for analgesic drug development.
Anticancer Activity
Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's structural features may enhance its interaction with cancer-related biological targets.
Potential Research Applications
Given its unique structural features and biological activities, the compound could be explored in several research areas:
- Medicinal Chemistry : Development of new drugs targeting inflammation, pain management, and cancer treatment.
- Pharmacology : Investigation of its mechanisms of action through receptor binding studies and enzyme inhibition assays.
- Synthetic Organic Chemistry : Exploration of synthetic routes to optimize yield and purity for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: tetrazole derivatives , piperazine-containing molecules , and isoxazole hybrids . Below is a detailed comparison with compounds from the provided evidence and inferred analogs:
Tetrazole-Based Analogues
-
- Structure : Contains a thiazole core with a triazole substituent and fluorophenyl groups.
- Key Differences : Replaces the tetrazole in the target compound with a triazole-thiazole system. The fluorophenyl groups (vs. chlorophenyl) reduce steric bulk but increase electronegativity.
- Synthesis : High yields (85–90%) via cyclocondensation, suggesting efficient synthetic routes for similar heterocycles .
- Compound 5 (from ): Structure: Similar to Compound 4 but with additional fluorophenyl groups.
Isoxazole-Containing Analogues
- The methyl groups in the target compound likely reduce polarity, enhancing membrane permeability.
Piperazine-Linked Compounds
- Anandamide (from ): Structure: Arachidonate derivative with ethanolamide linkage. Pharmacology: Binds cannabinoid receptors, unlike the target compound, which lacks the fatty acid chain required for such interactions . Comparison: The piperazine linker in the target compound may facilitate interactions with amine-binding receptors (e.g., serotonin or dopamine receptors), diverging from anandamide’s lipid-mediated mechanism.
Key Research Findings and Implications
- Synthetic Feasibility : High yields for triazole-thiazole compounds () suggest that the target compound’s tetrazole-piperazine-isoxazole system could be synthesized efficiently using similar cyclocondensation or coupling strategies .
- Pharmacological Divergence: Unlike anandamide (), the target compound’s rigid heterocycles likely preclude cannabinoid receptor binding but may favor interactions with other targets (e.g., kinases or GPCRs) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and how can reaction yields be improved?
- Methodology : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C can be adapted for analogous tetrazole-piperazine derivatives. Reaction monitoring via TLC and purification via recrystallization in aqueous acetic acid enhances purity . Adjust stoichiometry of substituted chlorobenzyl chlorides to optimize intermediate formation.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use ¹H NMR to identify chemical shifts for the 4-chlorophenyl group (~7.3–7.5 ppm) and piperazine protons (~2.5–3.5 ppm). IR spectroscopy confirms tetrazole (C=N stretch ~1600 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functionalities. Compare spectral data to structurally similar compounds (e.g., 5-substituted tetrazoles) for validation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–80°C. Monitor degradation via HPLC and correlate with changes in bioactivity. For thermally labile groups (e.g., tetrazole), differential scanning calorimetry (DSC) identifies decomposition thresholds .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological activities of structurally related tetrazole derivatives?
- Methodology : Conduct comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing 3,5-dimethylisoxazole with pyrazole or triazole rings). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to isolate contributions of specific moieties. Cross-validate results with molecular docking to identify binding site interactions (e.g., hydrophobic pockets for 4-chlorophenyl) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?
- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the tetrazole and isoxazole groups. Use molecular dynamics (MD) simulations to predict conformational stability of the piperazine linker. Validate predictions with crystallographic data from isostructural analogs (e.g., triclinic P̄1 symmetry systems) .
Q. What analytical approaches are effective in identifying and quantifying byproducts during large-scale synthesis?
- Methodology : Implement LC-MS/MS to detect low-abundance impurities (e.g., dechlorinated byproducts or piperazine ring-opened derivatives). Optimize chromatographic conditions using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Compare fragmentation patterns with reference standards .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodology : Investigate metabolic stability via liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the isoxazole ring). Use plasma protein binding assays to assess bioavailability limitations. Cross-reference with pharmacokinetic studies in rodent models to refine dosing regimens .
Q. What structural factors contribute to variability in reported solubility profiles of tetrazole-containing compounds?
- Methodology : Perform Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity. Modify substituents (e.g., introducing hydrophilic groups on the piperazine ring) to improve aqueous solubility. Validate predictions via shake-flask experiments and phase-solubility diagrams .
Comparative Structural Analysis
Table 1 : Key structural analogs and their distinguishing features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
